![molecular formula C25H35NO B7819645 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone](/img/structure/B7819645.png)
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
Overview
Description
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone is a useful research compound. Its molecular formula is C25H35NO and its molecular weight is 365.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activities
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone, among other quinolone alkaloids, has been identified from Tetradium ruticarpum. Research indicates these compounds exhibit cytotoxic activities against various human tumor cell lines, such as MDA-MB-231 cells (Chen et al., 2019).
Inhibitory Effects on Monoamine Oxidase
Quinolone alkaloids from Evodiae Fructus, including 1-methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone, have shown potent inhibitory effects on monoamine oxidase-B (MAO-B) compared to MAO-A. These effects are significant as MAO-B inhibitors are used in the treatment of neurological disorders (Han et al., 2007).
Inhibition of Leukotriene Biosynthesis
This compound has demonstrated inhibitory activity on leukotriene biosynthesis in human polymorphonuclear granulocytes. Leukotrienes are involved in inflammatory and allergic responses, indicating potential therapeutic applications for inflammatory conditions (Adams et al., 2004).
Anti-Helicobacter pylori Activity
Studies show that 1-methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone possesses anti-Helicobacter pylori activity. H. pylori is a significant cause of gastrointestinal disorders, indicating a potential application in treating such infections (Rho et al., 1999).
Inhibition of Angiotensin II Receptor Binding
This quinolone alkaloid has been identified as a blocker of angiotensin II receptor binding, with potential implications for the treatment of hypertension and cardiovascular disorders (Lee et al., 1998).
Diacylglycerol Acyltransferase (DGAT) Inhibition
The compound also exhibits dose-dependent inhibition of diacylglycerol acyltransferase (DGAT), an enzyme involved in triglyceride synthesis. This suggests potential applications in the treatment of metabolic disorders such as obesity and diabetes (Ko et al., 2002).
properties
IUPAC Name |
1-methyl-2-[(6Z,9Z)-pentadeca-6,9-dienyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-21-25(27)23-19-16-17-20-24(23)26(22)2/h7-8,10-11,16-17,19-21H,3-6,9,12-15,18H2,1-2H3/b8-7-,11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVODRCBOPULJKJ-NQLNTKRDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



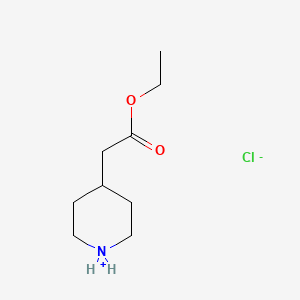

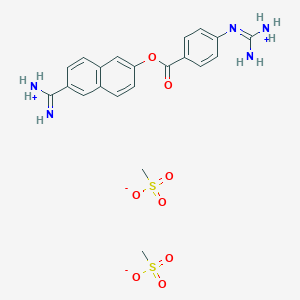
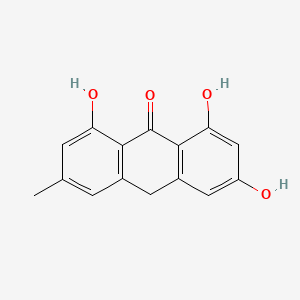

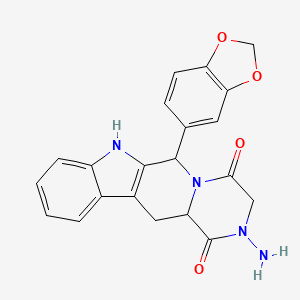


![Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy-](/img/structure/B7819649.png)
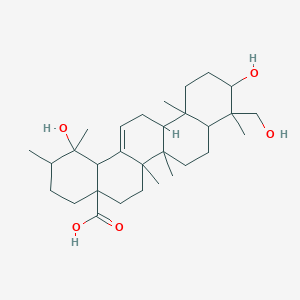
![5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol](/img/structure/B7819658.png)
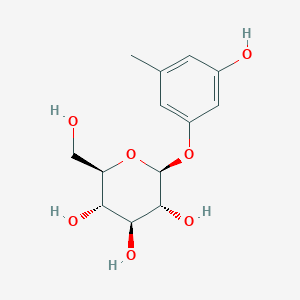

![[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B7819671.png)